N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a cyanopyrrolidinyl group and a phenoxyphenyl group attached to a pyrazole ring. The compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound.
Attachment of the Cyanopyrrolidinyl Group: The cyanopyrrolidinyl group is attached through a nucleophilic substitution reaction involving a cyanopyrrolidine derivative and an appropriate leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, solvent-free reactions, and continuous flow reactors to streamline the synthesis process and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or phenoxyphenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated compounds, nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Biological Studies: It is used in biological studies to understand its effects on cellular processes and its interactions with biological targets.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to target enzymes and receptors involved in key cellular processes. For example, it may inhibit certain kinases or modulate receptor activity, leading to changes in cell signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N2-[(benzyloxy)carbonyl]-n1-[(3S)-1-cyanopyrrolidin-3-yl]-l-leucinamide: This compound shares a similar cyanopyrrolidinyl group but differs in its overall structure and specific functional groups.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: This compound contains a pyrazole ring with a cyanomethyl group, making it structurally related to the target compound.
Uniqueness
N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a valuable scaffold for drug development and other scientific research.
Properties
Molecular Formula |
C21H19N5O2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H19N5O2/c22-14-26-11-10-15(13-26)23-21(27)19-12-18(24-25-19)17-8-4-5-9-20(17)28-16-6-2-1-3-7-16/h1-9,12,15H,10-11,13H2,(H,23,27)(H,24,25)/t15-/m1/s1 |
InChI Key |
ZCZORDHKKSMJRA-OAHLLOKOSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC4=CC=CC=C4)C#N |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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